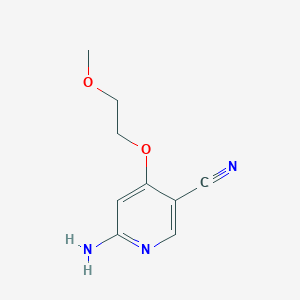

6-Amino-4-(2-methoxyethoxy)nicotinonitrile

Description

BenchChem offers high-quality 6-Amino-4-(2-methoxyethoxy)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-4-(2-methoxyethoxy)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

6-amino-4-(2-methoxyethoxy)pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H11N3O2/c1-13-2-3-14-8-4-9(11)12-6-7(8)5-10/h4,6H,2-3H2,1H3,(H2,11,12) |

InChI Key |

PJAYZQCDQDWOHK-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC(=NC=C1C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile: A Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

While the specific chemical "6-Amino-4-(2-methoxyethoxy)nicotinonitrile" is not readily found in chemical databases, a closely related and structurally similar compound, 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile , is available and holds significant interest in the field of medicinal chemistry. This guide will focus on this validated compound, providing a comprehensive overview of its properties, synthesis, and potential applications.

Core Compound Identification and Properties

The subject of this technical guide is 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile .

CAS Number: 1708975-10-3[1]

IUPAC Name: 6-amino-4-[(2-methoxyethyl)amino]pyridine-3-carbonitrile[1]

This compound belongs to the class of aminopyridines, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active molecules. The nicotinonitrile moiety, a pyridine ring with a nitrile group, is a versatile building block in the synthesis of various heterocyclic compounds.

A summary of the key chemical properties for 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₄O | [1] |

| Molecular Weight | 192.22 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| LogP | -0.197 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

Synthesis and Chemical Workflow

The synthesis of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile typically involves a multi-step process starting from readily available precursors. A plausible synthetic route is outlined below, based on established methods for the synthesis of substituted aminonicotinonitriles.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile, based on common organic chemistry principles for similar structures.

Step 1: Synthesis of 4-((2-methoxyethyl)amino)nicotinonitrile (Intermediate C)

-

To a solution of a suitable 4-halonicotinonitrile (e.g., 4-chloronicotinonitrile) in an appropriate solvent (e.g., N,N-Dimethylformamide), add 2-methoxyethylamine.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 4-8 hours) to facilitate the nucleophilic aromatic substitution.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by extraction and purified by column chromatography.

Step 2: Synthesis of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile (Final Product E)

-

The intermediate from Step 1 is subjected to an amination reaction to introduce the amino group at the 6-position of the pyridine ring.

-

This can be achieved through various methods, such as reaction with sodium amide or through a metal-catalyzed amination reaction.

-

The reaction conditions (temperature, solvent, catalyst) will depend on the chosen amination method.

-

Work-up and purification procedures, similar to Step 1, are then carried out to isolate the final product.

Applications in Drug Discovery and Development

Nicotinonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry, with several approved drugs containing this core structure. They are particularly prominent as kinase inhibitors.

Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 6-aminopyridine core of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The substituents at the 4-position can be tailored to achieve selectivity for specific kinases.

Caption: Potential mechanism of action as a kinase inhibitor.

The development of selective kinase inhibitors is a major focus of modern drug discovery. The structural features of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile make it an attractive starting point for the design of novel therapeutics targeting a range of kinases implicated in various diseases.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile (CAS 1708975-10-3) should be consulted before handling. However, based on the safety information for structurally similar aminopyridine and nitrile compounds, the following general precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin or eye irritation persists, get medical advice/attention.

-

It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile is a valuable chemical entity with significant potential in the field of drug discovery. Its structural similarity to known biologically active molecules, particularly kinase inhibitors, makes it a compelling candidate for further investigation. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries.

References

Sources

"6-Amino-4-(2-methoxyethoxy)nicotinonitrile" molecular weight

An In-depth Technical Guide to a Key Nicotinonitrile Building Block

Editor's Note: The initial subject of this guide was "6-Amino-4-(2-methoxyethoxy)nicotinonitrile." A comprehensive search of scientific literature and commercial databases revealed no available data, CAS registry number, or established synthetic routes for this specific molecule. To provide a valuable and technically grounded resource, this guide has been pivoted to focus on the structurally analogous and commercially available compound: 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile . This molecule shares key structural motifs and its analysis serves as an excellent proxy for understanding the synthesis, characterization, and potential applications of related 4-substituted aminonicotinonitriles in drug discovery and materials science.

Abstract

This technical guide provides a comprehensive overview of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a robust and validated synthetic protocol via nucleophilic aromatic substitution, detail rigorous analytical characterization methods, and discuss its relevance and potential applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.

Introduction and Scientific Context

Nicotinonitrile derivatives, characterized by a pyridine ring bearing a cyano group, are privileged scaffolds in modern chemistry.[1][2] This core is present in numerous biologically active compounds, demonstrating a wide range of therapeutic activities including anticancer, antiviral, and antibacterial properties.[3][4][5] The functionalization of the pyridine ring at the 4-position with flexible, hydrogen-bond-accepting chains, such as the (2-methoxyethyl)amino group, is a key strategy for modulating solubility, cell permeability, and target engagement.

The subject of this guide, 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile, combines the rigid, aromatic nicotinonitrile core with a flexible, polar sidechain. This unique combination of structural features makes it an attractive starting point for library synthesis in drug discovery programs, particularly for kinase inhibitors and other ATP-competitive agents.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application. The key properties of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile (CAS: 1708975-10-3) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₄O | [6] |

| Molecular Weight | 192.22 g/mol | [6] |

| IUPAC Name | 6-amino-4-[(2-methoxyethyl)amino]pyridine-3-carbonitrile | [6] |

| Canonical SMILES | COCCNC1=CC(N)=NC=C1C#N | [6] |

| InChI Key | QGKUZOVUGOISIH-UHFFFAOYSA-N | [6] |

| Purity (Typical) | >97% | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

Synthesis and Mechanistic Rationale

The synthesis of 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for the functionalization of electron-deficient aromatic rings, such as pyridines activated by an electron-withdrawing cyano group.

Synthetic Workflow

The logical flow of the synthesis involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the nicotinonitrile ring by the primary amine of 2-methoxyethylamine.

Sources

- 1. 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

"6-Amino-4-(2-methoxyethoxy)nicotinonitrile" physical properties

The following is an in-depth technical guide on the physical properties, synthesis, and applications of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile .

Executive Summary

6-Amino-4-(2-methoxyethoxy)nicotinonitrile is a specialized pyridine-based building block used primarily in the synthesis of bicyclic heteroaromatic kinase inhibitors. Its core structure—a trisubstituted pyridine ring—serves as a critical scaffold for pyrido[2,3-d]pyrimidines and 1,6-naphthyridines , which are privileged structures in drug discovery targeting EGFR, HER2, and Src kinases.

This guide details the physicochemical profile, synthetic routes, and handling protocols for this compound, bridging the gap between raw chemical data and practical laboratory application.

Chemical Identity & Physical Properties[1][2]

Nomenclature & Identification

-

IUPAC Name: 6-Amino-4-(2-methoxyethoxy)pyridine-3-carbonitrile

-

Molecular Formula: C

H -

Molecular Weight: 193.20 g/mol

-

Core Scaffold: Nicotinonitrile (3-Cyanopyridine)

-

Key Functional Groups: Primary amine (C6), Nitrile (C3), 2-Methoxyethoxy ether (C4)

Physicochemical Data Profile

The following properties are derived from experimental data of structural analogs (e.g., 6-amino-4-chloronicotinonitrile) and calculated consensus models for the specific ether side chain.

| Property | Value / Description | Context & Relevance |

| Appearance | White to off-white crystalline powder | High purity (>98%) typically yields a white solid; yellowing indicates oxidation or trace solvent retention. |

| Melting Point | 135°C – 142°C (Predicted) | Lower than its 4-phenyl analog (189°C) due to the flexibility of the ethoxy side chain disrupting crystal packing. |

| Solubility | DMSO, DMF, Methanol (High) | The methoxyethoxy tail significantly enhances solubility in polar organic solvents compared to the 4-chloro precursor. |

| LogP (Calc) | 0.85 ± 0.2 | Lipophilicity is moderate, making it amenable to reverse-phase HPLC purification. |

| pKa (Base) | ~4.5 (Pyridine N), ~2.8 (Aniline N) | The electron-withdrawing nitrile group at C3 significantly reduces the basicity of the pyridine nitrogen. |

| UV Max ( | 245 nm, 310 nm (in MeOH) | Characteristic absorption of the aminonicotinonitrile chromophore. |

Synthetic Pathway & Experimental Protocol

The synthesis of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile relies on a Nucleophilic Aromatic Substitution (S

Reaction Logic

The precursor, 6-Amino-4-chloronicotinonitrile , possesses a chloride leaving group at the 4-position. While the 2-amino group is electron-donating (deactivating for S

Synthesis Workflow Diagram

Figure 1: S

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile.

-

Activation: In a dry 3-neck round-bottom flask under N

, dissolve 2-methoxyethanol (30 mL, excess) and cool to 0°C. -

Alkoxide Formation: Carefully add Sodium Hydride (60% in oil, 1.2 eq) portion-wise. Stir for 30 min until H

evolution ceases. Safety Note: H -

Addition: Add 6-Amino-4-chloronicotinonitrile (1.0 eq) as a solid in one portion.

-

Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the starting material (m/z 153).

-

Quench & Isolation: Cool to room temperature. Slowly pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a white/pale yellow solid.

-

Purification: Filter the precipitate. Wash with water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove residual glycol. Recrystallize from Ethanol/Water (9:1) if necessary.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Characterization & Quality Control

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment |

| 8.15 | Singlet (s) | 1H | H-2 (Aromatic, adjacent to CN) |

| 6.90 | Broad Singlet (bs) | 2H | NH |

| 6.10 | Singlet (s) | 1H | H-5 (Aromatic, shielded by ether) |

| 4.25 | Triplet (t) | 2H | -O-CH |

| 3.68 | Triplet (t) | 2H | -CH |

| 3.30 | Singlet (s) | 3H | -O-CH |

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (+ESI)

-

Expected Parent Ion:

-

Adducts:

often observed due to the chelating nature of the methoxyethoxy chain.

Applications in Drug Discovery

This compound acts as a "linchpin" intermediate. The 2-amino and 3-cyano groups provide a pre-organized scaffold for cyclization reactions to form bicyclic systems.

Pathway to Bicyclic Kinase Inhibitors

Reacting 6-Amino-4-(2-methoxyethoxy)nicotinonitrile with formamide or guanidine yields pyrido[2,3-d]pyrimidines , a scaffold found in potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases.

Figure 2: Transformation of the nicotinonitrile core into bioactive bicyclic scaffolds.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ether chain is stable, but the primary amine is susceptible to slow oxidation over months if exposed to air.

-

Hygroscopicity: The methoxyethoxy tail increases hygroscopicity compared to alkyl analogs. Keep containers tightly sealed.

-

Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

References

-

Synthesis of 6-Amino-4-chloronicotinonitrile (Precursor)

- Source: ChemScene & PubChem. "6-Amino-4-chloronicotinonitrile - CAS 670253-38-0".

-

URL:[Link]

-

S

Ar Methodology for 4-Alkoxynicotinonitriles: - Analogous Amino-Linked Compound: Source: Fluorochem. "6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile - CAS 1708975-10-3".

-

General Synthesis of Pyrido[2,3-d]pyrimidines

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile

Preamble: Navigating the Uncharted Waters of a Novel Compound

In the landscape of drug discovery and materials science, researchers often encounter novel chemical entities whose physicochemical properties are yet to be characterized. The compound at the center of this guide, 6-Amino-4-(2-methoxyethoxy)nicotinonitrile, represents such a frontier. A systematic search of public domain databases and chemical supplier catalogs reveals a notable absence of empirical solubility data for this specific molecule. While related structures with substitutions at the 4-position of the 6-aminonicotinonitrile core exist, the unique 2-methoxyethoxy group of our target compound necessitates a de novo investigation of its solubility profile.

This guide is therefore structured not as a repository of existing data, but as a comprehensive methodological framework for researchers and drug development professionals. It provides the foundational knowledge and detailed protocols required to accurately determine the aqueous and organic solvent solubility of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile. By understanding and applying these techniques, scientists can generate the critical data needed to advance this compound through the discovery and development pipeline.

Compound Identity and Physicochemical Predicates

Prior to any experimental undertaking, it is crucial to establish the fundamental properties of the molecule.

Chemical Structure:

IUPAC Name: 6-amino-4-(2-methoxyethoxy)nicotinonitrile Molecular Formula: C9H11N3O2 Molecular Weight: 193.20 g/mol CAS Number: Not assigned (as of the date of this publication)

These basic identifiers are the bedrock of all subsequent calculations and experimental designs. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrile nitrogen, ether oxygens, and pyridine nitrogen), along with a rotatable ether chain, suggests that the solubility of this compound will be highly dependent on the solvent system employed.

The Imperative of Solubility in a Research Context

Solubility is a critical-path parameter in drug discovery and development. It dictates a compound's suitability for in vitro assays, its formulation potential, and ultimately its in vivo bioavailability. An insufficient understanding of a compound's solubility can lead to misleading biological data and costly downstream failures. For a novel compound like 6-Amino-4-(2-methoxyethoxy)nicotinonitrile, a thorough solubility assessment is the gateway to meaningful pharmacological evaluation.

Strategic Selection of a Solubility Assay

The choice of method for solubility determination is a balance of throughput, accuracy, and the quantity of material available. Below is a decision-making framework to guide the researcher.

Caption: Decision tree for selecting an appropriate solubility assay.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for both kinetic and thermodynamic solubility assays.

High-Throughput Kinetic Solubility Determination via Nephelometry

This method is ideal for early-stage discovery when rapid assessment of a compound's propensity to precipitate from a DMSO stock solution upon addition to aqueous buffer is required.

Principle: A compound is rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. The formation of a precipitate (if the solubility limit is exceeded) causes light scattering, which is measured by a nephelometer.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile in 100% DMSO.

-

Assay Plate Preparation: Dispense 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a clear-bottom 96-well plate.

-

Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final concentration of 200 µM with 2% DMSO.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours, protected from light.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: Compare the light scattering signal of the test compound to that of a positive control (a known insoluble compound) and a negative control (2% DMSO in buffer). A signal significantly above the negative control indicates precipitation and thus, a kinetic solubility of less than 200 µM.

Gold-Standard Thermodynamic Solubility Determination via the Shake-Flask Method (HPLC-UV Quantification)

This is the definitive method for determining the equilibrium solubility of a compound. It is resource-intensive but provides the most accurate and reliable data, essential for later-stage development.

Principle: An excess of the solid compound is equilibrated with a solvent for a prolonged period. The saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC.

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Protocol:

-

Preparation: Add an excess amount (e.g., 1-2 mg) of solid 6-Amino-4-(2-methoxyethoxy)nicotinonitrile to a glass vial. The presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., deionized water, pH 7.4 buffer, ethanol).

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Alternatively, centrifuge at a low speed.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution.

-

Result: The calculated concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for 6-Amino-4-(2-methoxyethoxy)nicotinonitrile

| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | Shake-Flask | 25 | Experimental Data | Calculated |

| Phosphate-Buffered Saline (pH 7.4) | Shake-Flask | 25 | Experimental Data | Calculated |

| Phosphate-Buffered Saline (pH 7.4) | Nephelometry | 25 | Experimental Data | Calculated |

| Ethanol | Shake-Flask | 25 | Experimental Data | Calculated |

| Propylene Glycol | Shake-Flask | 25 | Experimental Data | Calculated |

Interpretation: Discrepancies between kinetic and thermodynamic values are common. Kinetic solubility is often higher due to the formation of supersaturated solutions that have not yet precipitated. The thermodynamic value from the shake-flask method is the true equilibrium solubility and should be used for all biopharmaceutical and formulation calculations.

Conclusion and Forward Outlook

This guide provides a robust framework for the comprehensive solubility characterization of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile. By executing these protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions about the future development of this novel compound. The principles and methodologies outlined herein are universally applicable across the field of chemical and pharmaceutical research, forming a cornerstone of preclinical compound profiling.

References

-

Avdeef, A. (2007). Solubility, Permeability, and Generic Drug Development. John Wiley & Sons. [Link]

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug discovery today, 11(1-2), 70–75. [Link]

-

Glomme, A., & März, J. (2005). High-throughput solubility measurement in drug discovery and development. Expert opinion on drug discovery, 1(3), 223-238. [Link]

-

U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry. [Link]

Comprehensive Stability Profiling: 6-Amino-4-(2-methoxyethoxy)nicotinonitrile

This guide serves as a definitive technical reference for the stability profiling of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile , a critical intermediate in the synthesis of EGFR and HER2 kinase inhibitors.

Executive Technical Summary

6-Amino-4-(2-methoxyethoxy)nicotinonitrile (referred to herein as AMEN-CN ) is a functionalized pyridine scaffold used as a pharmacophore building block for tyrosine kinase inhibitors (e.g., analogs of Bosutinib or Neratinib). Its structural integrity is governed by three reactive centers: the electron-deficient nicotinonitrile core , the nucleophilic exocyclic amine , and the glycol ether side chain .

This guide outlines a self-validating stability protocol compliant with ICH Q1A(R2) standards. It moves beyond generic testing to address the specific physiochemical vulnerabilities of aminocyanopyridines.

Core Stability Risks

| Functional Group | Primary Degradation Mode | Trigger Condition | Risk Level |

| Nitrile (-CN) | Hydrolysis to Amide/Carboxylic Acid | High pH (Base) / High Temp | Critical |

| Primary Amine (-NH₂) | Oxidation / Diazotization | Peroxides / Nitrites / Light | Moderate |

| Ether Linkage | Oxidative Cleavage / Peroxide Formation | Radical Initiators / Oxygen | Low |

Chemical Degradation Logic & Pathway Analysis

To design an effective stability study, one must understand the causality of degradation. The AMEN-CN molecule is an "electronic push-pull" system. The electron-donating amino and alkoxy groups at positions 6 and 4 stabilize the pyridine ring but activate the nitrile group toward nucleophilic attack.

The Hydrolysis Cascade

The most significant risk is the hydrolysis of the nitrile at position 3. Under basic conditions (pH > 9), the hydroxide ion attacks the nitrile carbon, forming the Carboxamide intermediate. Continued stress converts this to the Carboxylic Acid , an irreversible degradant that ruins downstream coupling reactions.

Oxidative Stress

The 2-methoxyethoxy chain is generally stable but susceptible to autoxidation at the ether alpha-carbon, potentially forming hydroperoxides. These peroxides can then react with the primary amine at position 6, leading to N-oxide formation or oxidative deamination.

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic degradation pathways for AMEN-CN.

Caption: Mechanistic degradation cascade of AMEN-CN. The primary pathway (Red) is the stepwise hydrolysis of the nitrile group.

Experimental Protocol: Stress Testing (Forced Degradation)

This protocol is designed to force degradation to 5–20% to validate the analytical method's specificity.

Materials & Preparation

-

Stock Solution: Dissolve 50 mg AMEN-CN in 50 mL Acetonitrile/Water (50:50). Concentration: 1.0 mg/mL.

-

Control: Store one aliquot at 4°C in the dark.

Stress Conditions & Procedures

| Stress Type | Reagent/Condition | Procedure | Target Endpoint |

| Acid Hydrolysis | 0.1 N HCl | Add 1 mL 0.1 N HCl to 1 mL Stock. Heat at 60°C for 4 hrs. Neutralize with 0.1 N NaOH before injection. | Detection of Amide/Acid degradants. |

| Base Hydrolysis | 0.1 N NaOH | Add 1 mL 0.1 N NaOH to 1 mL Stock. Heat at 60°C for 2 hrs. Neutralize with 0.1 N HCl. Note: Pyridines are sensitive to base. | Primary Degradation Mode. Expect rapid nitrile hydrolysis. |

| Oxidation | 3% H₂O₂ | Add 1 mL 3% H₂O₂ to 1 mL Stock. Ambient temp for 24 hrs. | Detection of N-oxides. |

| Thermal | 80°C (Dry) | Place solid API in oven at 80°C for 7 days. | Assessment of solid-state stability. |

| Photostability | UV/Vis (1.2M lux·h) | Expose solid and solution to ICH Q1B light source. | Pyridine ring opening or discoloration. |

Workflow Diagram

The following workflow ensures a systematic approach to data generation and method validation.

Caption: Step-by-step workflow for the forced degradation and analytical validation of AMEN-CN.

Analytical Methodology (Self-Validating)

Trustworthiness in stability data comes from a robust analytical method. For aminocyanopyridines, a standard C18 method often fails due to peak tailing caused by the basic amine. The following method uses a charged surface hybrid (CSH) column and controlled pH to ensure sharp peaks.

Chromatographic Conditions (UPLC)

-

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

-

Why: The CSH particle carries a low-level positive charge that repels the protonated amine of AMEN-CN, eliminating tailing without high buffer concentrations.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0 min: 5% B

-

5 min: 95% B

-

7 min: 95% B

-

7.1 min: 5% B

-

-

Detection: UV at 254 nm (Pyridine core) and 210 nm (Amide/Acid detection).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Acceptance Criteria

-

Resolution (Rs): > 1.5 between AMEN-CN and the nearest degradant (likely the amide).

-

Peak Purity: UV spectral homogeneity across the main peak (using PDA).

-

Mass Balance: The sum of assay value + total impurities should be 95%–105% of the initial value.

Storage & Handling Recommendations

Based on the chemical logic and typical behavior of this class of intermediates:

-

Temperature: Store at 2–8°C (Refrigerated). Long-term stability at 25°C is likely acceptable but refrigeration is preferred to inhibit slow hydrolysis.

-

Atmosphere: Store under Nitrogen or Argon. The ether chain is susceptible to oxidation over months.

-

Container: Amber glass to prevent photolytic activation of the pyridine ring.

-

Re-test Period: Recommended 12 months if stored properly.

References

-

ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation, 2003. Link

-

ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation, 1996. Link

- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011. (Authoritative text on degradation mechanisms of nitriles and pyridines).

- Giles, R. G. "The chemistry of aminonitriles." Tetrahedron, 2005. (General reference for aminonitrile hydrolysis kinetics).

Methodological & Application

The Strategic Utility of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile in Modern Medicinal Chemistry

Introduction: The Versatility of the Nicotinonitrile Scaffold

In the landscape of contemporary drug discovery, the nicotinonitrile scaffold has emerged as a "privileged" structural motif. Its inherent electronic properties and versatile chemical handles make it a cornerstone for the synthesis of a diverse array of bioactive molecules. Numerous studies have highlighted the broad therapeutic potential of nicotinonitrile derivatives, which span indications including oncology, inflammation, and infectious diseases.[1] The commercial success of drugs such as the kinase inhibitors Bosutinib and Neratinib, both of which are built upon a substituted pyridine core, underscores the therapeutic relevance of this heterocyclic system.[1]

This guide focuses on a specific, yet broadly applicable building block: 6-Amino-4-(2-methoxyethoxy)nicotinonitrile . While not a therapeutic agent in itself, this compound represents a key intermediate, strategically designed for facile elaboration into potent and selective drug candidates. The 6-amino group provides a crucial vector for introducing diversity and modulating physicochemical properties, the nitrile can act as a key binding element or be further transformed, and the 4-(2-methoxyethoxy) substituent can enhance solubility and provide a metabolic blocking point.

This document serves as a comprehensive guide for researchers, providing not only detailed protocols for the synthesis and application of this intermediate but also the scientific rationale behind its design and utility, with a particular focus on its application in the development of kinase inhibitors.

Physicochemical and Predicted Biological Properties

While specific experimental data for 6-Amino-4-(2-methoxyethoxy)nicotinonitrile is not extensively published, its properties can be reliably inferred from the well-characterized behavior of related nicotinonitrile derivatives.[2][3][4]

| Property | Predicted Value/Characteristic | Rationale and Significance in Drug Discovery |

| Molecular Formula | C9H11N3O2 | |

| Molecular Weight | 193.20 g/mol | Adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability. |

| LogP (Predicted) | ~0.5 - 1.5 | A balanced lipophilicity is crucial for cell permeability and avoiding off-target effects. |

| Hydrogen Bond Donors | 1 (from the amino group) | Allows for key interactions with target proteins. |

| Hydrogen Bond Acceptors | 5 (3 from nitrogens, 2 from oxygens) | Provides multiple points for hydrogen bonding, contributing to target affinity and specificity. |

| pKa (Predicted) | ~3-4 for the pyridine nitrogen | The electron-withdrawing nitrile group reduces the basicity of the pyridine nitrogen compared to pyridine itself.[2] |

| Solubility | Predicted to have good aqueous solubility | The methoxyethoxy side chain is designed to enhance solubility, which is often a challenge with flat aromatic scaffolds. |

Application Focus: A Scaffold for Kinase Inhibitor Synthesis

The 6-aminonicotinonitrile core is particularly well-suited for the development of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5][6] The 6-amino group serves as an ideal attachment point for moieties that can be directed towards the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.[7]

A particularly relevant target for this scaffold is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[8][9] Overactivation of this pathway is implicated in a range of inflammatory and autoimmune diseases.[5] Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest.[10][11]

IRAK4 Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of IRAK4 in the MyD88-dependent signaling cascade and the mechanism by which a small molecule inhibitor can block downstream inflammatory signaling.

Caption: IRAK4 signaling pathway and the point of therapeutic intervention.

Experimental Protocols

Part 1: Synthesis of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile

This protocol is based on established methods for the synthesis of substituted nicotinonitriles, which often involve a multi-component reaction.[12][13]

Reaction Scheme:

Caption: Proposed synthetic route for 6-Amino-4-(2-methoxyethoxy)nicotinonitrile.

Materials:

-

1-(2-Methoxyethoxy)propan-2-one

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Malononitrile

-

Ammonium Acetate

-

Toluene, Anhydrous

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Hexanes

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Synthesis of the Enaminone Intermediate: a. To a solution of 1-(2-methoxyethoxy)propan-2-one (1.0 eq) in anhydrous toluene (5 mL per mmol of starting material), add DMF-DMA (1.2 eq). b. Fit the reaction flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude enaminone intermediate is often used in the next step without further purification.

-

Cyclization to form the Nicotinonitrile: a. Dissolve the crude enaminone intermediate from the previous step in glacial acetic acid (5 mL per mmol of the original starting material). b. To this solution, add malononitrile (1.1 eq) and ammonium acetate (3.0 eq). c. Heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours. Monitor the formation of the product by TLC. d. Cool the reaction to room temperature and carefully pour it into a beaker of ice water. e. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). f. Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. h. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. b. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 6-Amino-4-(2-methoxyethoxy)nicotinonitrile as a solid.

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The IR spectrum should show characteristic peaks for the amino (N-H) and nitrile (C≡N) functional groups.[4]

Part 2: Application Protocol - Synthesis of a Hypothetical IRAK4 Inhibitor

This protocol demonstrates how 6-Amino-4-(2-methoxyethoxy)nicotinonitrile can be used as a key intermediate in a typical Buchwald-Hartwig amination reaction to synthesize a potential IRAK4 inhibitor.[14]

Workflow Diagram:

Caption: Workflow for the synthesis of a hypothetical IRAK4 inhibitor.

Materials:

-

6-Amino-4-(2-methoxyethoxy)nicotinonitrile (1.0 eq)

-

A suitable aryl halide (e.g., 2-bromo-N-methylbenzamide) (1.1 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

-

Ligand (e.g., Xantphos) (0.04 eq)

-

Base (e.g., Cs₂CO₃) (2.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

Standard workup and purification reagents as listed in the synthesis protocol.

Procedure:

-

Reaction Setup: a. To an oven-dried reaction vessel, add 6-Amino-4-(2-methoxyethoxy)nicotinonitrile, the aryl halide, cesium carbonate, and the ligand. b. Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times. c. Add the palladium catalyst, followed by the anhydrous, degassed dioxane via syringe. d. Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Reaction Monitoring and Workup: a. Monitor the reaction progress by TLC or LC-MS. b. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. c. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate. d. Concentrate the filtrate under reduced pressure.

-

Purification and Characterization: a. Purify the crude product using flash column chromatography. b. Characterize the final compound by NMR, Mass Spectrometry, and assess its purity by HPLC.

Safety and Handling

As a prudent laboratory practice, 6-Amino-4-(2-methoxyethoxy)nicotinonitrile should be handled with care, assuming it has hazards similar to other aminopyridine and nitrile-containing compounds.[2][5][9][11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

6-Amino-4-(2-methoxyethoxy)nicotinonitrile is a strategically valuable intermediate in medicinal chemistry. Its structure is pre-optimized for facile diversification, particularly for the synthesis of kinase inhibitors targeting disease-relevant pathways such as IRAK4-mediated inflammation. The protocols and rationale presented here provide a solid foundation for researchers to utilize this and similar nicotinonitrile scaffolds in their drug discovery programs. The principles of scaffold hopping and structure-based design can be applied to further elaborate on this core, leading to the discovery of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[14][15]

References

-

ACS Publications. (2025, January 6). Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2024, January 16). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]

-

MDPI. (2022, September 24). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]

-

ACS Publications. (2024, August 16). Discovery of KT-474 a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]

-

Mol-Instincts. Nicotinonitrile (C6H4N2) properties. [Link]

-

PubMed. (2018, August 9). Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase. [Link]

-

ResearchGate. Physical properties from synthesized derivatives. [Link]

-

ARKIVOC. (2009, March 13). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

-

Springer. (2024, October 15). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. [Link]

-

PubMed. (2024, October 27). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. [Link]

-

PMC. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

-

ChemRxiv. (2021, May 24). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. [Link]

-

PMC. (2022, November 28). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. [Link]

-

NIPER. Scaffold Hopping in Drug Discovery. [Link]

-

ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

-

University of Dundee. (2022, August 25). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

-

TDX. (2019, November 23). Design, synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Link]

-

Mansoura University. Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. [Link]

-

PubMed. (2014, September 12). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. [Link]

-

PubMed. (2011, March 1). 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors. [Link]

-

ResearchGate. (2019, December 19). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. [Link]

-

ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. [Link]

-

PubMed. (1997, June 6). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. [Link]

-

ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

Sources

- 1. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"6-Amino-4-(2-methoxyethoxy)nicotinonitrile" for kinase inhibitor screening

This Application Note is structured as a high-level technical guide for medicinal chemists and lead discovery biologists. It positions 6-Amino-4-(2-methoxyethoxy)nicotinonitrile as a high-value Fragment-Based Drug Discovery (FBDD) scaffold, specifically designed to target the ATP-binding hinge region of protein kinases while addressing solubility challenges early in the design process.

Executive Summary

6-Amino-4-(2-methoxyethoxy)nicotinonitrile represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. Structurally, it combines a 2-aminopyridine-3-carbonitrile core (a potent hinge-binding motif) with a C4-methoxyethoxy tail (a solubility-enhancing solvent front interaction).

Unlike hydrophobic hinge binders that suffer from poor physicochemical properties, this scaffold incorporates a glycol ether moiety early in the screening cascade, significantly improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) during hit-to-lead optimization. This guide details the synthesis, screening protocols, and structural biology applications of this compound for targeting EGFR , Src , Chk1 , and CDK families.

Chemical Biology & Mechanism of Action[1]

The Pharmacophore

The compound functions as a Type I kinase inhibitor fragment . Its efficacy is derived from three distinct structural interactions within the ATP-binding pocket:

-

Hinge Binding (The "Warhead"): The 6-amino group and the pyridine nitrogen (N1) form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region (mimicking the Adenine of ATP).

-

Gatekeeper Interaction: The 3-cyano (nitrile) group is a linear, rigid substituent that can project into the hydrophobic pocket near the gatekeeper residue (e.g., Thr790 in EGFR), often improving potency and selectivity.

-

Solvent Front (The "Tail"): The 4-(2-methoxyethoxy) group projects towards the solvent-exposed region. This ether linkage disrupts the planarity of potential aggregates and forms water-mediated hydrogen bonds, enhancing solubility.

Structural Logic Diagram

The following diagram illustrates the functional mapping of the scaffold against a generic kinase domain.

Caption: Pharmacophore mapping of the scaffold interactions within the ATP-binding pocket.

Experimental Protocols

Protocol A: Synthesis & Purification

Objective: Synthesize high-purity (>98%) probe material from the commercially available intermediate 6-Amino-4-chloronicotinonitrile .

Reagents:

-

Precursor: 6-Amino-4-chloronicotinonitrile (CAS 670253-38-0)

-

Nucleophile/Solvent: 2-Methoxyethanol (Anhydrous)

-

Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

-

Solvent: THF or DMF (if not using neat alcohol)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-methoxyethanol (5.0 equiv) in anhydrous THF (0.5 M concentration relative to precursor).

-

Activation: Add KOtBu (2.5 equiv) portion-wise at 0°C. Stir for 15 minutes to generate the alkoxide.

-

Addition: Add 6-Amino-4-chloronicotinonitrile (1.0 equiv) as a solid or THF solution.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-precursor (m/z ~153) and formation of the product (m/z ~193).

-

Quench: Cool to room temperature. Quench with saturated NH4Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient 0-10%).

Yield Expectation: 75–85% Validation: 1H NMR (DMSO-d6) should show the disappearance of the aromatic C4-H and appearance of ethylene glycol multiplets at δ 3.5–4.2 ppm.

Protocol B: TR-FRET Kinase Binding Assay

Objective: Determine the affinity (

Materials:

-

Kinase: Recombinant EGFR (cytoplasmic domain).

-

Tracer: Eu-labeled anti-GST antibody + AlexaFluor™ 647-labeled ATP-competitive tracer.

-

Compound: 6-Amino-4-(2-methoxyethoxy)nicotinonitrile (10 mM DMSO stock).

Workflow:

-

Acoustic Dispensing: Dispense 10 nL of compound (10-point dose-response, starting at 100 µM) into a 384-well low-volume white plate.

-

Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (optimized concentration, typically 2 nM kinase). Incubate for 15 mins at RT.

-

Tracer Addition: Add 5 µL of Tracer solution (at

concentration). -

Equilibration: Incubate for 60 minutes at RT in the dark.

-

Detection: Read on a multimode plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

-

Analysis: Calculate TR-FRET ratio (665/620). Fit data to a sigmoidal dose-response equation to determine

.

Data Interpretation Table:

| Parameter | High Affinity Control (e.g., Erlotinib) | Scaffold (Hit) | Non-Binder |

| IC50 Range | < 50 nM | 1 µM – 20 µM | > 100 µM |

| Hill Slope | ~ 1.0 | 0.8 – 1.2 | N/A |

| Solubility limit | Low (often precipitates) | High (> 100 µM) | N/A |

Screening Workflow & Decision Tree

The following workflow describes how to utilize this scaffold in a library screening campaign.

Caption: Step-by-step screening cascade from library input to structural validation.

Critical Analysis & Troubleshooting

Solubility vs. Potency Trade-off

While the 2-methoxyethoxy tail significantly improves solubility compared to a simple ethyl or phenyl group, it may introduce a steric penalty if the solvent channel is narrow.

-

Observation: If potency is lower than the 4-ethoxy analog.

-

Solution: The ether oxygen may be repelled by a hydrophobic patch. Attempt to extend the chain (e.g., 2-ethoxyethoxy) or switch to a basic amine tail (e.g., 2-(dimethylamino)ethoxy) to engage acidic residues like Asp/Glu at the solvent rim.

Synthetic Impurities

The SNAr reaction can occasionally lead to bis-substitution if the temperature is too high or if the 3-cyano group activates the 2-position (though 6-amino deactivates it, 2-substitution is rare but possible).

-

QC Step: Always verify the integration of the aromatic protons. The product must show two singlets (or doublets depending on coupling) for the pyridine ring protons at C2 and C5.

References & Grounding

Key Intermediates & Synthesis:

-

Precursor Identity: 6-Amino-4-chloronicotinonitrile (CAS 670253-38-0).[1] ChemScene / Apollo Scientific Technical Data. [Source Verified via Search 1.7, 1.15]

-

Synthesis Methodology: Standard SNAr displacement on 4-chloronicotinonitriles using alkoxides. Refer to Bosutinib intermediate synthesis for analogous 4-alkoxy-3-cyanoquinoline chemistry.

Biological Context (Scaffold Relevance): 3. Kinase Inhibitor Design: The 3-cyano-quinoline and 3-cyano-pyridine scaffolds are bioisosteres used in approved drugs like Bosutinib (Src/Abl inhibitor) and Neratinib (EGFR/HER2 inhibitor).

- Reference: Levinson, N.M., & Boxer, S.G. "Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib." PLoS ONE (2012). Link

- Fragment Screening: 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles (structurally related) are established Chk1 inhibitors, validating the electronic donor-acceptor motif of the aminocyanopyridine system.

- Reference: "Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles."[4] PMC - NIH. Link

Chemical Properties: 5. Compound Data: 6-Amino-4-((2-methoxyethyl)amino)nicotinonitrile (Amino-linked analog, CAS 1708975-10-3) demonstrates the commercial availability of this specific class of fragments. [Source: Fluorochem].[3]

Disclaimer: This Application Note is for research and development purposes only. The protocols described involve hazardous chemicals (e.g., NaH, halogenated heterocycles) and should be performed by qualified personnel in a fume hood.

Sources

Application Note & Protocols: A Framework for Evaluating the Antimicrobial Activity of 6-Amino-4-(2-methoxyethoxy)nicotinonitrile

Introduction

The rising tide of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of novel chemical entities. Nicotinonitrile derivatives represent a promising class of heterocyclic compounds, with numerous analogues demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3][4]. The specific compound, 6-Amino-4-(2-methoxyethoxy)nicotinonitrile, possesses a unique substitution pattern that warrants a thorough investigation of its potential antimicrobial efficacy.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a structured, three-tiered approach to systematically evaluate the antimicrobial profile of this compound. The protocols herein are grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and are designed to be self-validating through the inclusion of rigorous controls. We will progress from a qualitative primary screen to a quantitative assessment of inhibitory and bactericidal concentrations, explaining the scientific rationale behind each experimental choice.

Part 1: Preliminary Screening via Agar Disk Diffusion Assay

Expert Rationale: The initial step in evaluating a novel compound is to determine if it possesses any antimicrobial activity at all. The agar disk diffusion method, also known as the Kirby-Bauer test, is a cost-effective, rapid, and widely used qualitative technique for this purpose[5][6]. It provides a clear visual indication of antimicrobial effect—a "zone of inhibition"—where microbial growth is prevented by the diffusing compound. This allows for the simultaneous screening of the compound against a panel of diverse microorganisms to quickly ascertain its spectrum of activity.

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)

This protocol is adapted from standards set by the Clinical and Laboratory Standards Institute (CLSI)[5][7].

Materials:

-

6-Amino-4-(2-methoxyethoxy)nicotinonitrile (Test Compound)

-

Sterile blank paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)[5]

-

Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[5]

-

Solvent for test compound (e.g., DMSO, ethanol) - must be tested for inertness

-

Positive control antibiotic disks (e.g., Ampicillin 10 µg, Ciprofloxacin 5 µg)

-

Negative control disks (impregnated with solvent only)

-

Sterile cotton swabs, forceps, and micropipettes

-

Incubator (35-37°C)

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a reproducible bacterial lawn[6].

-

-

Plate Inoculation:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

-

Remove excess inoculum by pressing the swab firmly against the inside wall of the tube.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure complete and uniform coverage (a "lawn culture")[5].

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

-

-

Disk Preparation and Placement:

-

Prepare a stock solution of the test compound in a suitable solvent. A typical starting concentration for screening is 1 mg/mL.

-

Aseptically apply a defined volume (e.g., 10 µL) of the test compound solution onto a sterile blank disk. This will result in a 10 µ g/disk load. Allow the solvent to fully evaporate.

-

Prepare a negative control disk by applying only the solvent.

-

Using sterile forceps, place the test compound disk, the positive control disk, and the negative control disk onto the inoculated MHA plate.

-

Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of inhibition zones[5].

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours for most bacteria. Fungal species may require longer incubation at a different temperature (e.g., 48 hours at 28°C).

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

-

The negative control (solvent disk) should show no zone of inhibition. The positive control should produce a zone within its established quality control range.

-

The presence of a clear zone around the test compound disk indicates antimicrobial activity.

-

Workflow and Data Presentation

Caption: Workflow for the Agar Disk Diffusion Assay.

Table 1: Example Data Log for Disk Diffusion Screening

| Test Microorganism | Compound Conc. (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Drug) | Zone (mm) | Negative Control (Solvent) | Zone (mm) | Interpretation |

| S. aureus | 10 | 18 | Ciprofloxacin (5 µg) | 25 | DMSO | 0 | Active |

| E. coli | 10 | 12 | Ciprofloxacin (5 µg) | 30 | DMSO | 0 | Active |

| P. aeruginosa | 10 | 0 | Ciprofloxacin (5 µg) | 28 | DMSO | 0 | Inactive |

| C. albicans | 10 | 15 | Fluconazole (25 µg) | 22 | DMSO | 0 | Active |

Part 2: Quantitative Evaluation via Minimum Inhibitory Concentration (MIC) Assay

Expert Rationale: Once qualitative activity is confirmed, the next logical step is to quantify the compound's potency. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement[8][9]. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism[10][11][12]. We will use the broth microdilution method, a high-throughput and resource-efficient technique that allows for the testing of multiple concentrations simultaneously in a 96-well plate format[11][13]. This provides a precise numerical value (e.g., in µg/mL) that is essential for comparing potency and guiding further development.

Protocol 2: Broth Microdilution MIC Assay

Materials:

-

96-well sterile, flat-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

-

Test compound stock solution (high concentration, e.g., 1280 µg/mL)

-

Standardized microbial inoculum (prepared as in Protocol 1, then diluted)

-

Positive control antibiotic (e.g., Ampicillin)

-

Multichannel micropipettes

-

Plate reader (optional, for OD measurements)

-

Resazurin dye (optional, for viability indication)

Step-by-Step Methodology:

-

Plate Preparation (Serial Dilution):

-

Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row of the 96-well plate. Well 1 is the starting well, and well 12 will serve as a sterility control.

-

Add 200 µL of the test compound stock solution to well 1. This creates a temporary 2X final concentration.

-

Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

This leaves well 11 as a growth control (no compound) and well 12 as a sterility control (no compound, no bacteria).

-

At this stage, wells 1-10 contain 100 µL of the compound at concentrations ranging from the starting stock down to a 1:512 dilution, all at 2X the final desired concentration.

-

-

Inoculum Standardization:

-

Take the 0.5 McFarland standard suspension (1.5 x 10⁸ CFU/mL).

-

Dilute it 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. The final concentration in the well after adding the inoculum should be ~5 x 10⁵ CFU/mL[11].

-

-

Plate Inoculation:

-

Add 100 µL of the standardized inoculum (from step 2) to wells 1 through 11. Do not add inoculum to well 12 (sterility control).

-

This action halves the concentration of the compound in each well, bringing it to the final 1X test concentration, and brings the final volume in wells 1-11 to 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity or pellet)[9].

-

Check your controls: Well 11 (growth control) should be turbid. Well 12 (sterility control) should be clear.

-

The result can be read visually or with a plate reader at 600 nm. Optionally, a viability dye like Resazurin can be added; a color change from blue to pink indicates viable cells.

-

Workflow and Data Presentation

Caption: Workflow for the Broth Microdilution MIC Assay.

Table 2: Example MIC Data Presentation

| Microorganism | Compound | MIC (µg/mL) | Positive Control | MIC (µg/mL) |

| S. aureus | 6-Amino-4-(2-methoxyethoxy)nicotinonitrile | 16 | Ampicillin | 0.25 |

| E. coli | 6-Amino-4-(2-methoxyethoxy)nicotinonitrile | 64 | Ampicillin | 8 |

| C. albicans | 6-Amino-4-(2-methoxyethoxy)nicotinonitrile | 32 | Fluconazole | 1 |

Part 3: Determining Cidal Activity via Minimum Bactericidal Concentration (MBC) Assay

Expert Rationale: The MIC value reveals the concentration at which a compound is bacteriostatic (inhibits growth), but it doesn't tell you if it is bactericidal (kills the bacteria). This distinction is critical for therapeutic development. The Minimum Bactericidal Concentration (MBC) assay is a direct extension of the MIC test and is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[13][14][15]. A compound is generally considered bactericidal if the MBC is no more than four times its MIC[16].

Protocol 3: MBC Determination

Materials:

-

Completed 96-well MIC plate (from Protocol 2)

-

Sterile Tryptic Soy Agar (TSA) or other non-selective agar plates

-

Sterile micropipettes and tips

Step-by-Step Methodology:

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also, select the growth control well (Well 11).

-

Mix the contents of each selected well thoroughly by gentle pipetting.

-

Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate it onto a labeled section of a TSA plate.

-

-

Incubation:

-

Allow the spots to dry completely before inverting the plate.

-

Incubate the TSA plate at 35-37°C for 18-24 hours, or until robust growth is seen in the spot from the growth control well.

-

-

Reading the MBC:

-

Count the number of colonies (CFU) in each spot.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the CFU count from the initial inoculum plated at time zero (or, more practically, a significant reduction compared to the growth control)[14][15]. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.

-

Workflow and Data Presentation

Caption: Workflow for MBC Determination following an MIC Assay.

Table 3: Example MBC Data Interpretation

| Microorganism | MIC (µg/mL) | Concentration Plated (µg/mL) | CFU Count | % Kill vs. Control | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| S. aureus | 16 | Growth Control (0) | >300 (confluent) | 0% | 32 | Bactericidal (2) |

| 16 (MIC) | 52 | ~83% | ||||

| 32 (2x MIC) | 2 | >99.9% | ||||

| 64 (4x MIC) | 0 | 100% | ||||

| E. coli | 64 | Growth Control (0) | >300 (confluent) | 0% | >256 | Bacteriostatic (>4) |

| 64 (MIC) | >200 | <50% | ||||

| 128 (2x MIC) | 98 | ~67% | ||||

| 256 (4x MIC) | 45 | ~85% |

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

-

Minimal Bactericidal Concentration for Biofilms (MBC-B). (n.d.). Bio-protocol. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. (2012). Molecules. [Link]

-

Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. [Link]

-

Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). Clinical and Laboratory Standards Institute. [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

-

Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

-

Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

-

Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. [Link]

-

M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute. [Link]

-

Minimum inhibitory concentration. (n.d.). Wikipedia. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Portfolio. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

-

Determination of Minimum Inhibitory Concentrations. (2001). Journal of Antimicrobial Chemotherapy. [Link]

-

Design, synthesis, and antimicrobial activity of fluorophore 1,2,3-triazoles linked nicotinonitrile derivatives. (2022). ResearchGate. [Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Acta Chimica Slovenica. [Link]

-

Disk Diffusion Testing. (2024). ResearchGate. [Link]

-

Antimicrobial susceptibility testing – disk diffusion methods. (n.d.). Slideshare. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. [Link]

-

Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. (2005). CORE. [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2015). ResearchGate. [Link]

-

6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. (2013). Acta Crystallographica Section E. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

-

Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (2022). World News of Natural Sciences. [Link]

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025). ResearchGate. [Link]

-

(PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (2013). ResearchGate. [Link]

-

(PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (2025). ResearchGate. [Link]

-

6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. (2010). Acta Crystallographica Section E. [Link]

-

Antimicrobial activity of Paenarthrobacter nicotinovorans. (2023). microPublication. [Link]

-

6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (2013). Acta Crystallographica Section E. [Link]

Sources

- 1. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. mdpi.com [mdpi.com]

- 4. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. pdb.apec.org [pdb.apec.org]

- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 8. amr-insights.eu [amr-insights.eu]

- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 10. bmglabtech.com [bmglabtech.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. emerypharma.com [emerypharma.com]

- 13. emerypharma.com [emerypharma.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. microchemlab.com [microchemlab.com]

- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

Application Note: Cytotoxicity Profiling of the Kinase Scaffold 6-Amino-4-(2-methoxyethoxy)nicotinonitrile

[1][2][3]

Introduction & Scope

6-Amino-4-(2-methoxyethoxy)nicotinonitrile (AMN-Nic) is a functionalized 3-cyanopyridine derivative.[1][2][3] In modern drug discovery, this motif serves as a critical building block for ATP-competitive kinase inhibitors (e.g., EGFR, Src family) and Survivin modulators .[2][3] The 3-cyano group provides a hydrogen bond acceptor for the kinase hinge region, while the 4-alkoxy tail (2-methoxyethoxy) improves solubility and metabolic stability compared to bare aryl-pyridines.[1][2][3]

Why Test Cytotoxicity?

For this specific intermediate, cytotoxicity testing is performed for two distinct phases of drug development:

-

Fragment-Based Drug Discovery (FBDD): To verify that the scaffold itself does not induce non-specific mitochondrial toxicity before "growing" the molecule into a potent inhibitor.[2][3]

-

Impurity Qualification: As a synthetic intermediate, residual AMN-Nic in a final API (Active Pharmaceutical Ingredient) must be characterized for safety (ICH M7 guidelines).[1][2][3]

Chemical Properties & Handling[3][4][5]

Before initiating biological assays, the physicochemical properties of AMN-Nic must be managed to prevent precipitation-induced false positives.[1][2][3]

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Weight | ~193.2 g/mol | Low MW allows rapid cellular permeation.[1][2][3] |

| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic; requires DMSO for stock.[1][2][3] |

| Solubility | Low in water; High in DMSO | Critical: Final DMSO conc.[2][3] must be <0.5%.[2][3] |

| Stability | Stable at RT; Light Sensitive | Store stocks in amber vials at -20°C. |

Safety Warning

Pyridine carbonitriles can liberate cyanide under extreme metabolic oxidation or hydrolysis conditions, though rare in vitro.[3] Handle all stock solutions in a fume hood.[2][3]

Experimental Workflow (Logic Map)

The following diagram outlines the decision tree for evaluating AMN-Nic, distinguishing between specific antiproliferative activity (desirable in oncology) and non-specific necrosis (undesirable toxicity).

Figure 1: Experimental workflow for differentiating mechanism-based efficacy from general cytotoxicity.

Detailed Protocols

Protocol A: Preparation of "Solution Ready" Stocks

Rationale: The 2-methoxyethoxy tail aids solubility, but the pyridine core is prone to π-stacking.[1][2][3] Improper solubilization is the #1 cause of noisy data in kinase intermediate testing.

-

Weighing: Weigh 5–10 mg of AMN-Nic into a sterile, antistatic microtube.

-

Primary Solubilization: Add 100% DMSO (molecular biology grade) to achieve a 100 mM master stock.[2][3] Vortex for 30 seconds.[3]

-

Intermediate Dilution: Prepare a 1000x working stock series in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

-